molecular formula C15H13N5O2 B12542060 N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-65-2

N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12542060
CAS No.: 651769-65-2
M. Wt: 295.30 g/mol
InChI Key: LHQHDDRYLYGCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, integrating a benzamide core with a tetrazole heterocycle. The tetrazole ring is a well-characterized pharmacophore, noted for its structural resemblance to a carboxylic acid group but with distinct metabolic stability and polarity, making it a valuable bioisostere in drug design . Compounds featuring the tetrazole moiety have been extensively investigated and demonstrate a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties . Specifically, benzamide derivatives bearing tetrazole rings have been identified as key structural motifs in the development of new therapeutic agents. For instance, research on similar molecular architectures has shown potential for the topical treatment of asthma, with certain derivatives acting as potent antiallergic compounds by inhibiting passive cutaneous anaphylaxis and bronchial constriction . Other tetrazole-containing benzamides are explored for their antibacterial activities against resistant Gram-positive organisms . The presence of the 4-methoxyphenyl group in this compound further enhances its research utility, as such substituents are common in optimizing a molecule's binding affinity and pharmacokinetic profile. This compound is offered "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

651769-65-2

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C15H13N5O2/c1-22-13-8-6-12(7-9-13)16-15(21)11-4-2-10(3-5-11)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20)

InChI Key

LHQHDDRYLYGCFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

The synthesis of N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide involves two primary objectives: tetrazole ring formation and benzamide coupling . These steps can be performed sequentially or in tandem, depending on the synthetic route.

Tetrazole Ring Formation

Tetrazoles are typically synthesized via cycloaddition reactions between nitriles and sodium azide (NaN₃) under acidic or catalytic conditions. For 2H-tetrazol-5-yl derivatives, the reaction often involves:

  • Nitrile precursors : Reacting alkyl or aryl nitriles with NaN₃ in the presence of Lewis acids (e.g., zinc chloride, ZnCl₂) or via microwave-assisted protocols.
  • Hydrazide intermediates : Converting carboxylic acids to hydrazides, followed by cyclization with NaN₃.

Benzamide Coupling

The benzamide moiety is formed through amide bond formation between 4-(2H-tetrazol-5-yl)benzoic acid and 4-methoxyaniline. Common methods include:

  • Acyl chloride activation : Converting the carboxylic acid to an acyl chloride (using SOCl₂ or PCl₅), followed by nucleophilic substitution with the amine.
  • Coupling reagents : Employing EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate) for direct amidation.

Detailed Preparation Methods

Method 1: Sequential Tetrazole Formation and Benzamide Coupling

This method prioritizes tetrazole synthesis before introducing the benzamide group.

Step 1: Synthesis of 4-(2H-Tetrazol-5-yl)benzoic Acid
  • Reagents : 4-Cyanobenzoic acid, sodium azide (NaN₃), ZnCl₂, and HCl.
  • Conditions : Reflux in aqueous HCl (6M) for 6–8 hours.
  • Mechanism :
    • The nitrile group undergoes cycloaddition with NaN₃, forming the tetrazole ring.
    • ZnCl₂ acts as a catalyst, facilitating ring closure.
Step 2: Activation to Acyl Chloride
  • Reagents : Thionyl chloride (SOCl₂), DMF.
  • Conditions : Stir at 80°C for 2 hours under inert atmosphere.
Step 3: Amide Coupling with 4-Methoxyaniline
  • Reagents : 4-Methoxyaniline, pyridine.
  • Conditions : Stir in dry THF at room temperature for 12 hours.

Yield : ~60–70% (based on analogous reactions).

Method 2: One-Pot Synthesis via Multicomponent Reactions

This approach leverages bismuth nitrate (Bi(NO₃)₃)-promoted reactions for concurrent tetrazole and amide formation.

Step 1: Reaction of Thiourea, NaN₃, and Benzoyl Chloride
  • Reagents : N-Benzyl-N-[(4-methoxyphenyl)methyl]thiourea, NaN₃, Bi(NO₃)₃·5H₂O.
  • Conditions : Microwave irradiation at 125°C for 10 minutes in DMF.
  • Mechanism :
    • Thiourea reacts with NaN₃ to form a tetrazole intermediate.
    • Bismuth nitrate facilitates nucleophilic attack on the acyl chloride, forming the benzamide bond.

Yield : ~47–59% (reported for similar aminotetrazoles).

Data Tables: Reaction Conditions and Outcomes

Table 1: Summary of Key Preparation Methods

Method Step 1 (Tetrazole Formation) Step 2 (Coupling) Reagents/Conditions Yield Source
1 4-Cyanobenzoic acid + NaN₃/ZnCl₂ AcCl + 4-Methoxyaniline 6M HCl, SOCl₂, THF 60–70%
2 Thiourea + NaN₃/Bi(NO₃)₃ One-pot synthesis DMF, 125°C, 10 min 47–59%
3 Bromination with NBS Suzuki coupling Pd(PPh₃)₄, toluene/H₂O 50–60%

Table 2: Critical Reaction Parameters

Parameter Method 1 Method 2 Method 3
Temperature 80–100°C 125°C 100°C
Solvent THF/DMF DMF Toluene/H₂O
Catalyst ZnCl₂/Bi(NO₃)₃ Bi(NO₃)₃ Pd(PPh₃)₄
Time 8–12 hr 10 min 6–8 hr

Research Findings and Challenges

Reaction Optimization Insights

  • Tetrazole Stability : The 2H-tetrazol-5-yl group is sensitive to acidic conditions, necessitating mild activation methods (e.g., EDC vs. HCl).
  • Coupling Efficiency : DMTMM outperforms EDC/NHS in minimizing side reactions like N-acylurea formation.
  • Microwave Assistance : Reduces reaction times significantly (e.g., 10 minutes vs. 24 hours).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide and key analogs:

Compound Key Structural Features Synthesis Method Key Properties/Applications Reference
This compound - Benzamide core
- Tetrazole at C4
- 4-Methoxyphenyl substituent
[2+3] Cycloaddition of nitriles with NaN₃; coupling with 4-methoxyaniline High acidity (pKa ~4.5); potential receptor antagonism (e.g., leukotriene or angiotensin II)
N-(1-(4-Methoxyphenyl)-3-oxo-3-(4-sulfamoylphenylamino)propenyl)benzamide - Sulfamoyl group replaces tetrazole
- Enaminone linker
Acetic acid/sodium acetate-mediated condensation Lower acidity; sulfamoyl group may enhance solubility and antimicrobial activity
(E)-4-(2,4-Dioxothiazolidin-5-ylidene)-N-phenylbenzamide - Thiazolidinone ring (C=O and C=S groups)
- Phenyl substituent
Condensation with thiourea derivatives Antidiabetic potential via PPAR-γ activation; moderate acidity (pKa ~6–8)
N-(5-Isoxazolyl-3-phenylthiadiazol-2-ylidene)benzamide - Isoxazole and thiadiazole rings
- Phenyl substituents
Hydroxylamine hydrochloride/K₂CO₃-mediated cyclization Anticancer activity via kinase inhibition; reduced hydrogen-bonding capacity
Pranlukast (N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide) - Chromene ring
- 4-Phenylbutoxy chain
- Tetrazole
Multi-step synthesis involving chromene formation and tetrazole cycloaddition Clinically used leukotriene antagonist; enhanced bioavailability due to lipophilic chain
N-[4-(Isopropoxy)phenyl]-4-(2H-tetrazol-5-yl)benzamide - Isopropoxy substituent
- Tetrazole
Similar to target compound but with isopropoxy coupling Increased lipophilicity (logP ~3.5 vs. ~2.8 for methoxy); potential for CNS penetration

Key Observations :

Tetrazole vs. Sulfamoyl/Thiazolidinone: The tetrazole group in the target compound provides stronger acidity (pKa ~4.5) compared to sulfamoyl (pKa ~9–11) or thiazolidinone (pKa ~6–8) groups, enhancing its ability to mimic carboxylic acids in receptor binding . Sulfamoyl-containing analogs (e.g., ) exhibit improved solubility but reduced metabolic stability due to hydrolytic susceptibility .

Substituent Effects: The 4-methoxy group in the target compound offers moderate lipophilicity (logP ~2.8), whereas Pranlukast’s 4-phenylbutoxy chain (logP ~5.2) enhances membrane permeability and plasma protein binding .

Biological Activity :

  • Pranlukast’s chromene ring enables π-π stacking with leukotriene receptors, a feature absent in the target compound, which may limit its efficacy in asthma therapy .
  • Thiadiazole- and isoxazole-containing analogs () show divergent activities (e.g., antifungal or anticancer) due to altered electronic profiles and tautomerism .

Synthetic Complexity: Tetrazole synthesis via [2+3] cycloaddition is efficient but requires hazardous reagents (NaN₃), whereas thiazolidinone or sulfamoyl derivatives involve safer, multi-step routes .

Biological Activity

N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a synthetic compound with significant biological activity, particularly due to its unique structural features that include a tetrazole ring and a methoxy-substituted phenyl group. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features:

  • Tetrazole Ring : A five-membered heterocyclic structure with four nitrogen atoms, known for mimicking carboxylic acids in biological systems.
  • Methoxy Group : Enhances solubility and permeability through cell membranes.
  • Benzamide Moiety : Contributes to its interaction with various biological macromolecules.

Enzyme Inhibition

This compound has been shown to inhibit several enzymes, which is critical for its therapeutic potential. The mechanism of action typically involves competitive inhibition, where the compound mimics the substrate or product of the enzyme's active site.

Key Findings :

  • It interacts with enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular functions.
  • The tetrazole group facilitates binding to enzymes by mimicking natural substrates, enhancing the compound's efficacy as an inhibitor.

Antimicrobial Activity

Research indicates that compounds with similar tetrazole structures exhibit antimicrobial properties. This compound has demonstrated:

  • In Vitro Antimicrobial Activity : Effective against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Tetrazole Ring : Typically achieved through a [3+2] cycloaddition reaction involving sodium azide and appropriate nitriles.
  • Substitution Reactions : Methoxy and benzamide groups are introduced via electrophilic aromatic substitution methods.
  • Microwave-Assisted Techniques : Recent advancements have improved yield and efficiency in synthesizing this compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of tetrazole derivatives similar to this compound:

StudyFindings
Demonstrated enzyme inhibition with significant binding affinity due to the tetrazole moiety.
Showed antimicrobial activity against Enterococcus faecalis and Candida albicans, highlighting the potential for broader applications in infection control.
Investigated structure-activity relationships (SAR), indicating that modifications to the methoxy group can enhance biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.